1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride
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Overview
Description
1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride is a chemical compound with the molecular formula C12H23ClN4O3S and a molecular weight of 338.854 g/mol . This compound is known for its unique structure, which includes an imidazole ring, a sulfonamide group, and a morpholine moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride involves several steps. One common method includes the reaction of 1-methylimidazole with 4-chlorobutylamine to form an intermediate. This intermediate is then reacted with morpholine and sulfonamide to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-4-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
- 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
Uniqueness
Compared to similar compounds, 1H-Imidazole-4-sulfonamide, 1-methyl-N-(4-(4-morpholinyl)butyl)-, monohydrochloride is unique due to its specific structural features, such as the length of the butyl chain and the presence of the morpholine ring.
Properties
CAS No. |
137048-34-1 |
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Molecular Formula |
C12H23ClN4O3S |
Molecular Weight |
338.86 g/mol |
IUPAC Name |
1-methyl-N-(4-morpholin-4-ylbutyl)imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C12H22N4O3S.ClH/c1-15-10-12(13-11-15)20(17,18)14-4-2-3-5-16-6-8-19-9-7-16;/h10-11,14H,2-9H2,1H3;1H |
InChI Key |
AOKKKBGVBMGSDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCCCN2CCOCC2.Cl |
Origin of Product |
United States |
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